beta-Methylene-thiazole-4-carboxyamide-adenine dinucleotide
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Overview
Description
It has been extensively studied for its potential therapeutic applications, particularly in the treatment of multiple myeloma, a type of cancer that affects plasma cells in the bone marrow . Sant7 works by inhibiting the interleukin-6 signaling pathway, which is crucial for the growth and survival of multiple myeloma cells .
Preparation Methods
The preparation of Sant7 involves complex synthetic routes and reaction conditions. The synthesis typically starts with the preparation of key intermediates, followed by a series of chemical reactions to form the final compound. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer . Industrial production methods for Sant7 are designed to ensure high purity and yield, often involving advanced techniques such as crystallization and purification .
Chemical Reactions Analysis
Sant7 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Sant7 may lead to the formation of oxidized derivatives, while reduction may yield reduced forms of the compound .
Scientific Research Applications
Sant7 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, Sant7 is used as a model compound to study the mechanisms of interleukin-6 receptor antagonism . In biology, it is used to investigate the role of interleukin-6 in cell signaling and immune response . In medicine, Sant7 has shown promise as a therapeutic agent for multiple myeloma, enhancing the antiproliferative and apoptotic effects of other drugs such as dexamethasone and zoledronic acid . In industry, Sant7 is used in the development of new drugs and therapeutic strategies for cancer treatment .
Mechanism of Action
The mechanism of action of Sant7 involves its binding to the interleukin-6 receptor, preventing the assembly of functional receptor complexes . This inhibition blocks the interleukin-6 signaling pathway, which is essential for the growth and survival of multiple myeloma cells . By disrupting this pathway, Sant7 induces growth arrest and apoptosis in multiple myeloma cells, making it a potent therapeutic agent .
Comparison with Similar Compounds
Sant7 is unique among interleukin-6 receptor antagonists due to its high affinity and specificity for the receptor . Similar compounds include other interleukin-6 receptor antagonists and monoclonal antibodies targeting the interleukin-6 pathway . Sant7 has shown superior efficacy in preclinical studies, particularly in combination with other therapeutic agents . This makes it a promising candidate for further development and clinical trials.
Properties
CAS No. |
102977-57-1 |
---|---|
Molecular Formula |
C20H27N7O13P2S |
Molecular Weight |
667.5 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[[(2R,3S,4R,5R)-5-(4-carbamoyl-1,3-thiazol-2-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methyl]phosphinic acid |
InChI |
InChI=1S/C20H27N7O13P2S/c21-16-10-18(24-4-23-16)27(5-25-10)20-14(31)12(29)9(40-20)2-38-42(35,36)6-41(33,34)37-1-8-11(28)13(30)15(39-8)19-26-7(3-43-19)17(22)32/h3-5,8-9,11-15,20,28-31H,1-2,6H2,(H2,22,32)(H,33,34)(H,35,36)(H2,21,23,24)/t8-,9-,11-,12-,13-,14-,15-,20-/m1/s1 |
InChI Key |
CRWWKLKZKYLFQV-HVIRUEHBSA-N |
SMILES |
C1=C(N=C(S1)C2C(C(C(O2)COP(=O)(CP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)O)C(=O)N |
Isomeric SMILES |
C1=C(N=C(S1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(CP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)O)C(=O)N |
Canonical SMILES |
C1=C(N=C(S1)C2C(C(C(O2)COP(=O)(CP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)O)C(=O)N |
Synonyms |
eta-methylene TAD beta-methylene thiazole-4-carboxamide adenine dinucleotide beta-TAD |
Origin of Product |
United States |
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